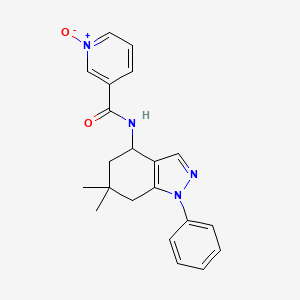![molecular formula C19H18BrNO3 B4891681 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline, also known as BPEQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPEQ belongs to the class of quinoline derivatives, which have been studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and survival. In a study by Zhang et al. (2019), this compound was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In a study by Zhang et al. (2019), this compound was found to induce the production of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause oxidative damage to cells, leading to cell death. This compound was also found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. In a study by Zhang et al. (2019), this compound was found to be toxic to normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research on 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its mechanism of action in cancer cells. Understanding the molecular pathways involved in this compound's anticancer activity could lead to the development of more effective cancer therapies. Another direction is to study the potential of this compound in combination with other anticancer agents. In a study by Li et al. (2021), this compound was found to sensitize cancer cells to radiation therapy. Therefore, combining this compound with other therapies could lead to enhanced anticancer effects. Additionally, further studies are needed to determine the potential of this compound in other diseases, such as infectious diseases or autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential as an anticancer agent in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline involves the reaction of 2-(2-bromophenoxy)ethanol with 8-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylene oxide to form this compound. This method has been reported in a research article by Zhang et al. (2019).
Aplicaciones Científicas De Investigación
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline has been studied for its potential as an anticancer agent. In a study by Zhang et al. (2019), this compound was found to inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. This compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study by Li et al. (2021) reported that this compound could sensitize cancer cells to radiation therapy, leading to enhanced cell death.
Propiedades
IUPAC Name |
8-[2-[2-(2-bromophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-7-1-2-8-17(16)23-13-11-22-12-14-24-18-9-3-5-15-6-4-10-21-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRWVPBASBVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)
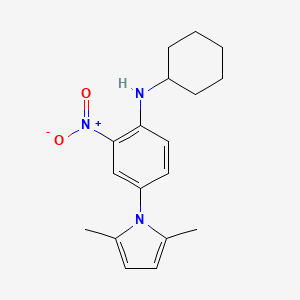

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
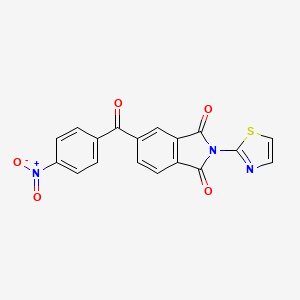
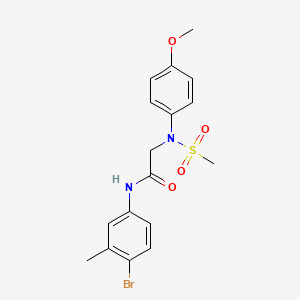
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
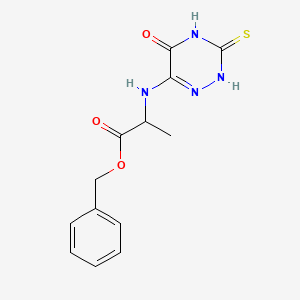

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
